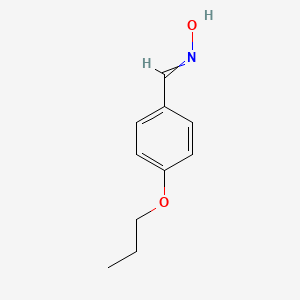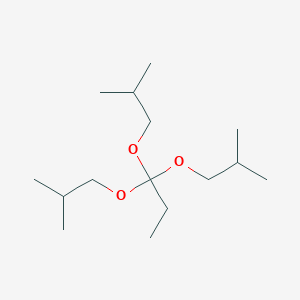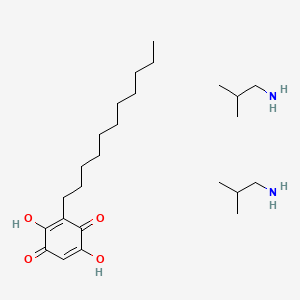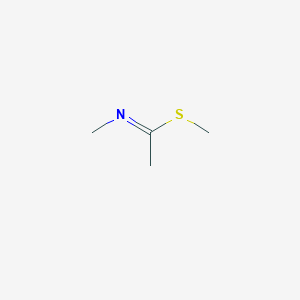
N~2~-Formyl-L-serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Formyl-L-serinamide is a chemical compound that belongs to the class of formylated amino acids It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Formyl-L-serinamide typically involves the N-formylation of L-serinamide. This can be achieved through various methods, including the use of formic acid and catalysts. One common approach is the reaction of L-serinamide with formic acid in the presence of a catalyst such as sulfuric acid or a metal-based catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N2-Formyl-L-serinamide may involve large-scale N-formylation processes using efficient and recyclable catalysts. These processes are designed to be cost-effective and environmentally friendly, often utilizing green chemistry principles such as solvent-free conditions or the use of eco-friendly solvents like water or ionic liquids .
Análisis De Reacciones Químicas
Types of Reactions: N2-Formyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N~2~-Formyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving formyl groups.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of N2-Formyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes that recognize formyl groups. The formyl group can act as a reactive site for enzymatic reactions, leading to the formation of various products. The pathways involved may include formylation, de-formylation, and other modifications that affect the biological activity of the compound .
Comparación Con Compuestos Similares
N~2~-Formyl-L-serinamide can be compared with other formylated amino acids and formamides. Similar compounds include:
N~2~-Formyl-L-ornithine: Another formylated amino acid with similar properties.
Formamide: A simpler formylated compound used in various chemical reactions.
N~2~-Formyl-L-lysine: A formylated amino acid with applications in peptide synthesis.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industry .
Propiedades
Número CAS |
59867-87-7 |
|---|---|
Fórmula molecular |
C4H8N2O3 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
(2S)-2-formamido-3-hydroxypropanamide |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)3(1-7)6-2-8/h2-3,7H,1H2,(H2,5,9)(H,6,8)/t3-/m0/s1 |
Clave InChI |
HDVVKVPLJFERLU-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)N)NC=O)O |
SMILES canónico |
C(C(C(=O)N)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

stannane](/img/structure/B14597048.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
